

# molecular structure of 3,4,5-Triethoxybenzoylacetonitrile

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Compound of Interest

Compound Name: 3,4,5-Triethoxybenzoylacetonitrile

Cat. No.: B1323268

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An In-depth Technical Guide on 3,4,5-Triethoxybenzoylacetonitrile

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### **Abstract**

**3,4,5-Triethoxybenzoylacetonitrile** is a substituted aromatic β-ketonitrile. This class of compounds, characterized by a benzoyl group attached to an acetonitrile moiety, serves as a versatile scaffold in synthetic organic chemistry. The presence of the 3,4,5-triethoxyphenyl group is of particular interest, as this substitution pattern is found in a variety of biologically active molecules. This document provides a comprehensive overview of the molecular structure, predicted spectroscopic data, a representative synthetic protocol, and the potential biological relevance of **3,4,5-Triethoxybenzoylacetonitrile**, based on data from structurally analogous compounds.

## **Molecular Structure and Identifiers**

The molecular structure of **3,4,5-Triethoxybenzoylacetonitrile** consists of a benzene ring substituted with three ethoxy groups at the 3, 4, and 5 positions, and a benzoylacetonitrile substituent at the 1 position.



Identifier	Value	
IUPAC Name	3-(3,4,5-triethoxyphenyl)-3-oxopropanenitrile	
CAS Number	267880-91-1	
Molecular Formula	C15H19NO4	
Molecular Weight	277.31 g/mol	
Canonical SMILES	CCOC1=C(C=C(C=C1OCC)C(=O)CC#N)OCC	
InChI	InChI=1S/C15H19NO4/c1-4-18-13-9- 11(15(17)8-10-16)12(19-5-2)7-14(13)20-6- 3/h7,9H,4-6,8H2,1-3H3	
InChlKey	FZJFLJDBVDRHSP-UHFFFAOYSA-N	

## **Predicted Spectroscopic Data**

Direct experimental spectroscopic data for **3,4,5-Triethoxybenzoylacetonitrile** is not readily available in the public domain. The following tables present predicted data based on the analysis of structurally similar compounds, such as **3,4,5-trimethoxybenzonitrile**[1][2][3][4], and general principles of spectroscopy.

## Predicted <sup>1</sup>H NMR Data

The predicted <sup>1</sup>H NMR spectrum in CDCl<sub>3</sub> would exhibit signals corresponding to the aromatic protons, the methylene protons of the acetonitrile group, and the ethoxy substituents.



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~ 7.20	S	2H	Ar-H
~ 4.15	q	4H	Ar-O-CH2-CH3 (at C3 and C5)
~ 4.10	q	2H	Ar-O-CH <sub>2</sub> -CH <sub>3</sub> (at C4)
~ 3.90	S	2H	-CO-CH <sub>2</sub> -CN
~ 1.45	t	6Н	Ar-O-CH <sub>2</sub> -CH <sub>3</sub> (at C3 and C5)
~ 1.40	t	3H	Ar-O-CH <sub>2</sub> -CH <sub>3</sub> (at C4)

## Predicted <sup>13</sup>C NMR Data

The predicted <sup>13</sup>C NMR spectrum in CDCl<sub>3</sub> would show signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the carbons of the ethoxy groups.

Chemical Shift (δ) ppm	Assignment	
~ 188	C=O	
~ 153	Ar-C-O (C3, C5)	
~ 145	Ar-C-O (C4)	
~ 128	Ar-C (C1)	
~ 116	C≡N	
~ 108	Ar-CH (C2, C6)	
~ 70	Ar-O-CH <sub>2</sub> -CH <sub>3</sub> (C4)	
~ 65	Ar-O-CH <sub>2</sub> -CH <sub>3</sub> (C3, C5)	
~ 30	-CO-CH <sub>2</sub> -CN	
~ 15	Ar-O-CH <sub>2</sub> -CH <sub>3</sub> (C3, C4, C5)	



## **Predicted Infrared (IR) Spectroscopy Data**

The IR spectrum is expected to show characteristic absorption bands for the nitrile, carbonyl, and ether functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 2980-2850	Medium-Strong	C-H stretch (aliphatic)
~ 2260-2240	Medium	C≡N stretch
~ 1680	Strong	C=O stretch (aromatic ketone)
~ 1580, 1500, 1450	Medium-Strong	C=C stretch (aromatic)
~ 1250-1000	Strong	C-O stretch (aryl ether)

## **Experimental Protocols: Synthesis**

A general and widely used method for the synthesis of β-ketonitriles like **3,4,5- Triethoxybenzoylacetonitrile** is the Claisen condensation of an appropriate ester with acetonitrile.[5][6][7] The following is a representative protocol adapted for the synthesis of the title compound.

Reaction: Ethyl 3,4,5-triethoxybenzoate + Acetonitrile → **3,4,5-Triethoxybenzoylacetonitrile** 

#### Materials:

- Ethyl 3,4,5-triethoxybenzoate
- Acetonitrile (dry)
- Sodium ethoxide
- Toluene (dry)
- Hydrochloric acid (concentrated)
- Water



- · Ethyl ether
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- · Ethyl acetate

#### Procedure:

- To a suspension of sodium ethoxide (1.0 equivalent) in dry toluene in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl 3,4,5-triethoxybenzoate (1.0 equivalent).
- Add dry acetonitrile (1.2 equivalents) to the mixture.
- Heat the reaction mixture to 105-110 °C and stir vigorously for 24-30 hours. The mixture may become viscous.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Carefully add water to the reaction mixture and transfer it to a separatory funnel.
- Wash the aqueous layer with ethyl ether to remove any unreacted starting ester.
- Acidify the aqueous layer to a pH of 5-6 with concentrated hydrochloric acid. This will
  precipitate the crude product.
- Collect the precipitate by vacuum filtration, wash with cold water, and air-dry.
- For further purification, dissolve the crude product in a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl
  acetate gradient as the eluent, to obtain pure 3,4,5-Triethoxybenzoylacetonitrile.



# Potential Biological Relevance and Signaling Pathways

While there is no specific literature on the biological activity of **3,4,5**-**Triethoxybenzoylacetonitrile**, the core chemical moieties suggest potential areas for investigation.

Benzoylacetonitrile Scaffold: Benzoylacetonitrile derivatives have been reported to possess a range of biological activities, including:

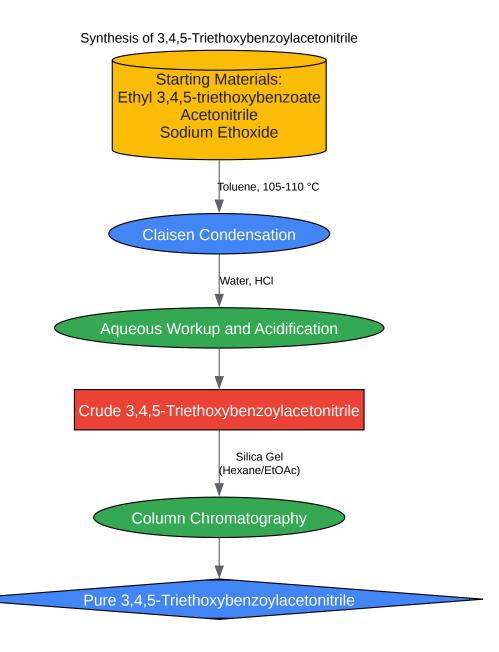
- Anti-inflammatory properties: Some benzoylacetonitriles have been shown to attenuate microglia and encephalitogenic T cell activation, suggesting potential applications in autoimmune disorders like multiple sclerosis.[8]
- Antimicrobial, antineoplastic, and antiviral activities: The benzoylacetonitrile framework is a key component in various heterocyclic compounds with demonstrated biological efficacy.
- 3,4,5-Trialkoxyphenyl Moiety: The 3,4,5-trialkoxy substitution pattern on a phenyl ring is a well-known pharmacophore present in several classes of bioactive compounds:
- Anticancer activity: Compounds bearing the 3,4,5-trimethoxyphenyl group, such as
  combretastatin A-4, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest
  and apoptosis in cancer cells.[10] Derivatives with this moiety have been explored as multitarget cytotoxic agents.
- Cardioprotective and neuroprotective effects: The 3,4,5-trihydroxystilbene (resveratrol) and its derivatives, which share a similar substitution pattern, are known for their antioxidant and protective effects on various cell types.[11]

Given these precedents, **3,4,5-Triethoxybenzoylacetonitrile** could be a valuable candidate for screening in anticancer, anti-inflammatory, and neuroprotective assays. Its mechanism of action could potentially involve the modulation of inflammatory pathways or interference with cytoskeletal dynamics.

# **Logical Workflow and Pathway Diagrams**



As no specific signaling pathways for **3,4,5-Triethoxybenzoylacetonitrile** have been elucidated, a diagram of the synthetic workflow is provided below to illustrate the logical relationship of the key steps in its preparation.





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Caption: Synthetic pathway for **3,4,5-Triethoxybenzoylacetonitrile**.

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